Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Overview
Description
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives The compounds were synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an EtOH/TEA solution. The structure of the synthesized compounds was confirmed using elemental analysis and spectroscopic data, indicating potential applications in scientific research, particularly in material science and medicinal chemistry (Mohamed, 2014), (Mohamed, 2021).
Synthesis of Pyrido[3′,2′4,5]thieno[3,2‐d]pyrimidines
Derivatives of 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides were synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These compounds served as synthons for the synthesis of complex polyheterocyclic systems, highlighting their versatility in creating diverse molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8- Carboxylic Acids The synthesis involved a three-component condensation reaction using cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes. The process highlights an innovative approach in combinatorial chemistry, contributing to medicinal and biological sciences (Marandi, 2018).
Biological and Medicinal Applications
Inhibitors of TNF-alpha Expression in T cells Hexahydroimidazo[1,2-a]pyridines were synthesized and evaluated for their ability to inhibit TNF-alpha promoter activity in T cells. Compound 3b specifically showed significant inhibitory effects, demonstrating the compound's potential for therapeutic use in immune response regulation (Rether et al., 2008).
Derivatives as Potential DNA Intercalaters A study on the synthesis of heterocycles from aryl bis-isothiocyanates indicated the potential of these compounds as DNA intercalaters, suggesting their applications in fields like genetic engineering and pharmaceuticals (Ebrahimlo & Khalafy, 2008).
Future Directions
Properties
IUPAC Name |
ethyl 2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-18(21)16-13(2)19-17-15(10-7-11-20(16)17)23-12-14-8-5-4-6-9-14/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYGWMBGMXQDQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658613 | |
Record name | Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96428-50-1 | |
Record name | Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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